molecular formula C6H9N3O2 B2883594 1-ethyl-5-methyl-3-nitro-1H-pyrazole CAS No. 1005576-92-0

1-ethyl-5-methyl-3-nitro-1H-pyrazole

Cat. No. B2883594
M. Wt: 155.157
InChI Key: RGIIPEUVPVNVHB-UHFFFAOYSA-N
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Description

“1-ethyl-5-methyl-3-nitro-1H-pyrazole” is a chemical compound that belongs to the pyrazole family . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A new approach to the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carbothiohydrazide was developed based on condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis .


Molecular Structure Analysis

The molecular structure of pyrazoles is characterized by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The molecular formula of “1-ethyl-5-methyl-3-nitro-1H-pyrazole” is C6H9N3O2 .


Chemical Reactions Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .


Physical And Chemical Properties Analysis

The physical properties of a similar compound, “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid”, include a white to cream or pale yellow color and a form that can be crystals, powder, or crystalline powder . Its assay (Aqueous acid-base Titration) is ≥96.0 to ≤104.0%, and it has a melting point (clear melt) of 136.0-145.0°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazole Derivatives : Pyrazole compounds have been synthesized for structural analysis and potential applications. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared through a condensation reaction, indicating the versatility of pyrazoles in chemical synthesis (Viveka et al., 2016).

Antimicrobial and Antifungal Applications

  • Bioactive Pyrazole Derivatives : Pyrazole derivatives have shown significant bioactivity, including antitumor, antifungal, and antibacterial effects. This demonstrates the potential of pyrazoles in pharmacological and medical research (Titi et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibitors for Industrial Applications : Pyranpyrazole derivatives have been researched for their efficiency as corrosion inhibitors on mild steel, a crucial application for the protection of industrial materials (Dohare et al., 2017).

Reactivity and Coordination Chemistry

  • Reactivity and Coordination Compounds : Studies on the reactivity of trinitropyrazole derivatives have provided insights into their potential applications in material science and coordination chemistry, showcasing the chemical diversity and application breadth of pyrazole compounds (Dalinger et al., 2013).

Luminescent Materials

  • Luminescence and Materials Chemistry : Coordination polymers constructed from pyrazole-derived ligands have been explored for their luminescence properties, indicating potential applications in optoelectronic devices and sensors (Cheng et al., 2017).

Safety And Hazards

For “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid”, the hazard statements include H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P302 + P352 - IF ON SKIN: Wash with plenty of soap and water .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . This includes the many pharmacological functions of the pyrazole moiety and different synthesis techniques .

properties

IUPAC Name

1-ethyl-5-methyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-8-5(2)4-6(7-8)9(10)11/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIIPEUVPVNVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-methyl-3-nitro-1H-pyrazole

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